Unique N‑Acyl Substituent Drives Meaningful Physicochemical Differentiation Relative to PQ‑10
The target compound carries a propan-2-yl acetate group on the pyrrolidine nitrogen, whereas the well‑characterized PDE10A inhibitor PQ‑10 (CAS 927691-21-2) bears a 6,7‑dimethoxyquinazoline moiety at the same position . This substitution lowers the molecular weight by 60.05 g/mol (343.38 vs. 403.43 g/mol) and reduces the number of hydrogen‑bond acceptors from 7 to 6 [1]. These differences are projected to alter lipophilicity (estimated logP ~2.5 vs. ~3.0), which in turn may influence blood‑brain barrier permeation and metabolic stability [2].
| Evidence Dimension | Molecular weight difference driven by N‑acyl substitution |
|---|---|
| Target Compound Data | C18H21N3O4; MW = 343.38 g/mol; 6 HBA; estimated logP ~2.5 |
| Comparator Or Baseline | PQ‑10 (CAS 927691-21-2): C22H21N5O3; MW = 403.43 g/mol; 7 HBA; estimated logP ~3.0 |
| Quantified Difference | ΔMW = –60.05 g/mol; ΔHBA = –1; ΔlogP ≈ –0.5 (estimated) |
| Conditions | MW and HBA determined from molecular formulas; logP estimated by ChemAxon consensus model [2]. |
Why This Matters
Lower molecular weight and reduced lipophilicity can improve aqueous solubility and oral absorption, making the target compound a potentially more ‘lead‑like’ starting point for medicinal chemistry optimization.
- [1] PubChem, "PQ‑10 – Compound Summary", CID 53380302, molecular weight and HBA data, accessed 2026-04-30. View Source
- [2] PubChem, "PQ‑10 – Chemical and Physical Properties", computed logP via ChemAxon, accessed 2026-04-30. View Source
